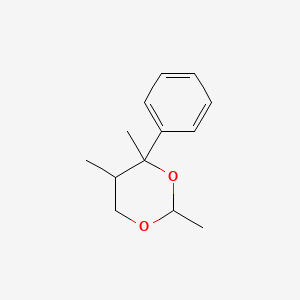
2,4,5-Trimethyl-4-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethyl-4-phenyl-1,3-dioxane is an organic compound with the molecular formula C13H18O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its applications in various fields, including perfumery and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
2,4,5-Trimethyl-4-phenyl-1,3-dioxane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst . For instance, the reaction between a ketone or an aldehyde with 1,3-diols in the presence of an acid catalyst can yield substituted derivatives of 1,3-dioxane .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve the use of advanced separation techniques to isolate the desired product from reaction mixtures .
化学反应分析
Types of Reactions
2,4,5-Trimethyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted dioxanes .
科学研究应用
2,4,5-Trimethyl-4-phenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2,4,5-Trimethyl-4-phenyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Known for its use in perfumery and exhibits similar chemical properties.
1,3-Dioxane: A parent compound with a simpler structure and used as a solvent and co-monomer in polyacetals.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used in trapping adducts formed during reactions.
Uniqueness
2,4,5-Trimethyl-4-phenyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the fragrance industry and as a reagent in organic synthesis .
属性
CAS 编号 |
37922-18-2 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-10-9-14-11(2)15-13(10,3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI 键 |
HIPJVLQQRRZAQN-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(OC1(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


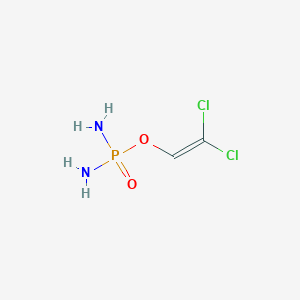
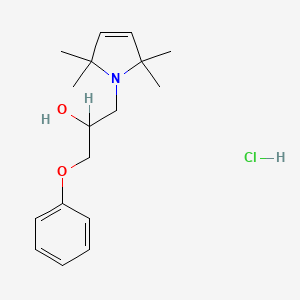
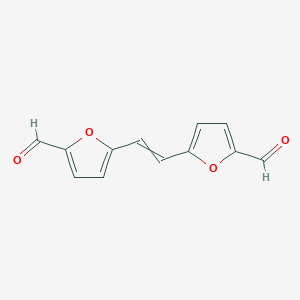
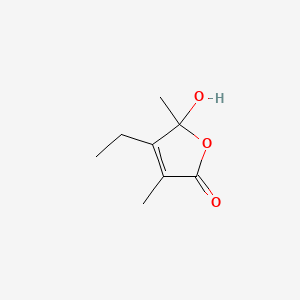
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
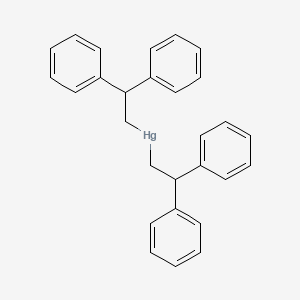
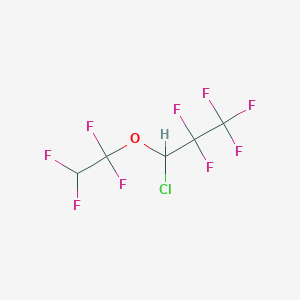
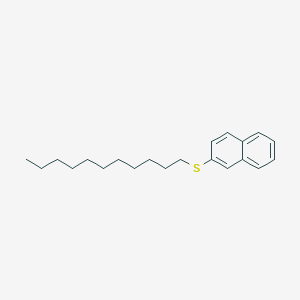
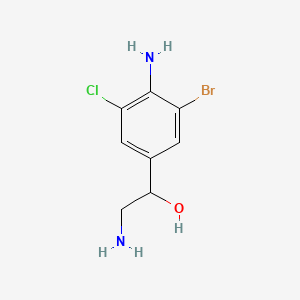


![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
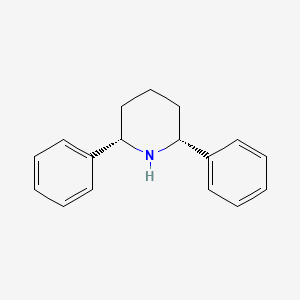
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
